molecular formula C17H19FN6O2S B6542541 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine CAS No. 1060342-73-5

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine

Cat. No.: B6542541
CAS No.: 1060342-73-5
M. Wt: 390.4 g/mol
InChI Key: AYRRJOCZAHQAIL-UHFFFAOYSA-N
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Description

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a triazolo[4,3-b]pyridazine core, which is a heterocyclic aromatic structure, and a piperazine moiety, which is a six-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones or α-haloesters. The piperazine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the sulfur atom in the benzenesulfonyl group makes it susceptible to oxidation reactions.

  • Reduction: The nitrogen atoms in the piperazine ring can participate in reduction reactions.

  • Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Sulfonic acids or sulfonyl chlorides.

  • Reduction: Amines or amides.

  • Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: It has potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to inhibit certain enzymes involved in cell proliferation.

  • Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets. For example, it may inhibit enzymes such as c-Met and Pim-1, which are involved in cell signaling pathways. The binding of the compound to these enzymes can disrupt their activity, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

This compound is unique in its structure and biological activity compared to other similar compounds. Some similar compounds include:

  • Triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolo[4,3-b]pyridazine core but may have different substituents on the ring.

  • Piperazine derivatives: These compounds contain the piperazine ring but may have different functional groups attached.

Properties

IUPAC Name

3-ethyl-6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O2S/c1-2-15-19-20-16-6-7-17(21-24(15)16)22-8-10-23(11-9-22)27(25,26)14-5-3-4-13(18)12-14/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRRJOCZAHQAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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